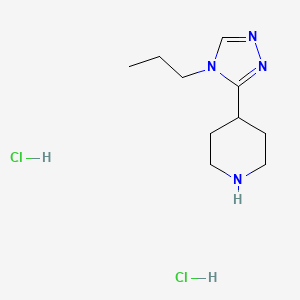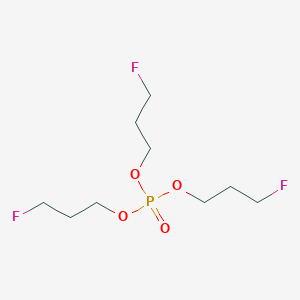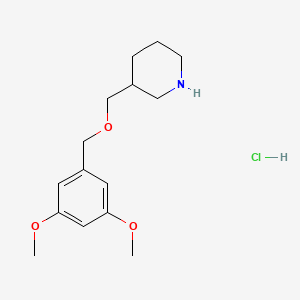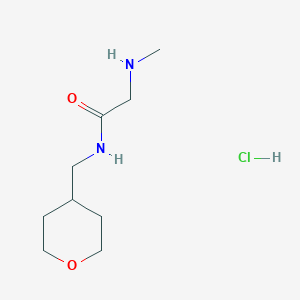![molecular formula C13H26ClNO B1456171 3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride CAS No. 1220028-46-5](/img/structure/B1456171.png)
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride is a unique chemical compound with the empirical formula C13H25NO . It has a molecular weight of 211.34 . This compound is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride can be represented by the SMILES stringC1(CCCCC1)CCOCC2CCNC2 . This string is a form of notation that provides a means of representing the structure using ASCII characters. Physical And Chemical Properties Analysis
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride is a solid compound . Its molecular weight is 211.34 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Aplicaciones Científicas De Investigación
Chromatography and Mass Spectrometry
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride: is utilized in chromatographic processes and mass spectrometry due to its chemical properties. In chromatography, it can act as a standard or a derivative reagent for the separation of complex mixtures. Its stability under high temperatures makes it suitable for gas chromatography. In mass spectrometry, this compound can be used in the sample preparation phase to enhance the detection of specific analytes .
Medicinal Chemistry
In medicinal chemistry, this compound finds its use in the synthesis of potential therapeutic agents. Its structure serves as a building block for creating novel organic compounds with possible drug-like properties. Researchers can modify the pyrrolidine ring or the cyclohexylethoxy group to derive new molecules that may interact with biological targets .
Agriculture
The application of 3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride in agriculture is primarily in the development of new agrochemicals. Its chemical framework can be incorporated into pesticides or herbicides. The manipulation of its structure allows for the creation of compounds that may be more effective or environmentally friendly than existing solutions .
Material Science
In material science, this compound’s robustness and chemical versatility make it a candidate for creating polymers or coatings with specific characteristics. It could be used to alter the physical properties of materials, such as increasing resistance to heat or chemicals .
Environmental Science
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride: may be used in environmental science research to study its breakdown products and their impact on ecosystems. Understanding its degradation pathway can help in assessing the environmental risks associated with its use in various industries .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, especially those involving pyrrolidine or cyclohexane moieties. It can act as a substrate analog to investigate the catalytic mechanisms of enzymes that process similar structures .
Safety and Hazards
This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact. It’s also crucial to use it in a well-ventilated area or under a fume hood to prevent inhalation. Always refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Propiedades
IUPAC Name |
3-(2-cyclohexylethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-2-4-12(5-3-1)7-9-15-11-13-6-8-14-10-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQUGTPURPUVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456089.png)



![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)



![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)

![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
-methanone hydrochloride](/img/structure/B1456107.png)

